molecular formula C10H20ClNO B1424004 4-(Cyclobutylmethoxy)piperidine hydrochloride CAS No. 1220034-46-7

4-(Cyclobutylmethoxy)piperidine hydrochloride

Cat. No. B1424004
M. Wt: 205.72 g/mol
InChI Key: RFKBLTFWKMGPGU-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO . It has a molecular weight of 205.72 g/mol. The compound is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of 4-(Cyclobutylmethoxy)piperidine hydrochloride consists of a piperidine ring attached to a cyclobutylmethoxy group . The InChI code for this compound is 1S/C10H19NO/c1-2-9(3-1)8-12-10-4-6-11-7-5-10/h9-11H,1-8H2 .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

4-(Cyclobutylmethoxy)piperidine hydrochloride is a colorless liquid . It has a molecular weight of 205.72 g/mol and a molecular formula of C10H20ClNO .

Scientific Research Applications

Cytotoxic Effects in Cancer Research

4-(Cyclobutylmethoxy)piperidine hydrochloride and related compounds have been studied for their cytotoxic effects, particularly in cancer research. For example, Siwek et al. (2012) investigated a related compound, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, as a potent topoisomerase II inhibitor. It demonstrated a decrease in the number of viable cells in both estrogen receptor-positive and negative breast cancer cells, indicating its potential in cancer treatment (Siwek et al., 2012).

Development of Novel Anticancer Agents

A study by Dimmock et al. (1998) synthesized a series of related compounds, including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, which displayed significant cytotoxicity toward various cancer cell lines. This indicates the potential of these compounds as novel classes of anticancer agents (Dimmock et al., 1998).

Acetylcholinesterase Inhibitors

Research by Sugimoto et al. (1992) into acetylcholinesterase inhibitors found that 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, which are structurally similar to 4-(Cyclobutylmethoxy)piperidine, showed potent anti-acetylcholinesterase activity. This is relevant for conditions like Alzheimer's disease (Sugimoto et al., 1992).

Cardioselective Ca2+ Channel Blockers

A study by Takahara et al. (2006) assessed a compound related to 4-(Cyclobutylmethoxy)piperidine hydrochloride, which was found to be an effective cardioselective Ca2+ channel blocker. This suggests potential applications in treating cardiovascular conditions (Takahara et al., 2006).

Muscarinic M3 Receptor Antagonists

Mitsuya et al. (1999) researched a new class of 4-acetamidopiperidine derivatives for human muscarinic receptor subtype selectivity, which is relevant to understanding the role of similar compounds like 4-(Cyclobutylmethoxy)piperidine hydrochloride in neurological conditions (Mitsuya et al., 1999).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

Future Directions

The future directions for 4-(Cyclobutylmethoxy)piperidine hydrochloride and other piperidine derivatives are likely to involve further exploration of their pharmaceutical applications. Piperidines are among the most important synthetic fragments for designing drugs , and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(cyclobutylmethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-9(3-1)8-12-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKBLTFWKMGPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclobutylmethoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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